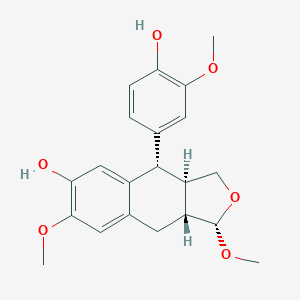
1,6-Bis(diphenylphosphino)hexane
Übersicht
Beschreibung
1,6-Bis(diphenylphosphino)hexane, also known as DPPH, is an organic compound with the molecular formula C30H32P2 and a molecular weight of 454.52 . It is a colorless solid with a melting point of approximately 124-126°C .
Molecular Structure Analysis
The linear formula of 1,6-Bis(diphenylphosphino)hexane is (C6H5)2P(CH2)6P(C6H5)2 . This indicates that the molecule consists of a hexane chain with a diphenylphosphino group attached at each end.Chemical Reactions Analysis
1,6-Bis(diphenylphosphino)hexane is commonly used as a ligand in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has also been reported to react with 6-bromo-1,2-naphthoquinone .Physical And Chemical Properties Analysis
1,6-Bis(diphenylphosphino)hexane is a colorless solid with a melting point of approximately 124-126°C . It is stable at room temperature and has good solubility in nonpolar solvents . The boiling point is predicted to be 564.0±33.0 °C .Wissenschaftliche Forschungsanwendungen
Buchwald-Hartwig Cross Coupling Reaction
1,6-Bis(diphenylphosphino)hexane is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are key structures in many pharmaceuticals and natural products.
Heck Reaction
This compound also plays a crucial role in the Heck Reaction . The Heck Reaction is a palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis for the construction of complex molecules.
Hiyama Coupling
In the Hiyama Coupling reaction, 1,6-Bis(diphenylphosphino)hexane serves as a ligand . This reaction is used to form carbon-carbon bonds by coupling organosilanes with organic halides, which is a critical step in the synthesis of various organic compounds.
Negishi Coupling
1,6-Bis(diphenylphosphino)hexane is also used in the Negishi Coupling reaction . This reaction is a powerful method for creating carbon-carbon bonds using organozinc compounds, which are less toxic and more stable than other organometallic reagents.
Sonogashira Coupling
In the Sonogashira Coupling reaction, 1,6-Bis(diphenylphosphino)hexane acts as a ligand . This reaction is a widely used method for forming carbon-carbon bonds between alkynes and aryl or vinyl halides, which is essential in the synthesis of conjugated polymers and natural products.
Stille Coupling
1,6-Bis(diphenylphosphino)hexane is used in the Stille Coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds using organotin compounds, which are stable and versatile reagents in organic synthesis.
Suzuki-Miyaura Coupling
Lastly, this compound is used as a ligand in the Suzuki-Miyaura Coupling reaction . This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, which is a key step in the synthesis of many pharmaceuticals and biologically active compounds.
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection, as well as ensuring adequate ventilation, are recommended when handling this compound .
Eigenschaften
IUPAC Name |
6-diphenylphosphanylhexyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPORFKPYXATYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373017 | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bis(diphenylphosphino)hexane | |
CAS RN |
19845-69-3 | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,6-Bis(diphenylphosphino)hexane?
A1: 1,6-Bis(diphenylphosphino)hexane has the molecular formula C30H32P2 and a molecular weight of 454.58 g/mol. []
Q2: What spectroscopic data is available for characterizing 1,6-Bis(diphenylphosphino)hexane?
A2: Researchers commonly use infrared (IR) spectroscopy, 1H NMR, 13C NMR, and 31P NMR spectroscopy to characterize dpph and its complexes. [, , ]
Q3: How stable is 1,6-Bis(diphenylphosphino)hexane under different conditions?
A3: While dpph exhibits stability in air for short periods, it tends to undergo oxidation to its corresponding diphosphine dioxide in solution, especially in the presence of certain metal ions. [] This necessitates careful handling and storage to prevent degradation.
Q4: In what solvents is 1,6-Bis(diphenylphosphino)hexane typically soluble?
A4: 1,6-Bis(diphenylphosphino)hexane exhibits solubility in various organic solvents, including chloroform, dichloromethane, and tetrahydrofuran. [, , ] Its solubility in a particular solvent depends on factors like temperature and the presence of other solutes.
Q5: What are the notable catalytic properties of 1,6-Bis(diphenylphosphino)hexane complexes?
A5: 1,6-Bis(diphenylphosphino)hexane acts as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms. This coordination forms stable complexes with transition metals like nickel, palladium, and cobalt, which have found use in various catalytic reactions. [, , ]
Q6: Can you provide examples of reactions catalyzed by 1,6-Bis(diphenylphosphino)hexane complexes?
A6: 1,6-Bis(diphenylphosphino)hexane complexes have shown efficacy in catalyzing reactions such as the Heck-type coupling of alkyl halides with styrenes, [, ] the Hiyama coupling reaction, [] and the intramolecular alkene hydrosilylation of homoallyl silyl ethers. []
Q7: How does the chain length of the bridging ligand affect catalytic activity?
A7: Studies comparing dpph with other bis(diphenylphosphino)alkanes suggest that the length of the methylene chain influences the catalytic activity and selectivity of the resulting complexes. [, ] For instance, shorter chain lengths might favor the formation of chelate complexes, while longer chains could lead to bridged structures, each impacting catalytic behavior differently.
Q8: Have there been computational studies on 1,6-Bis(diphenylphosphino)hexane and its complexes?
A8: Yes, computational methods like Density Functional Theory (DFT) have been used to investigate the structural and electronic properties of dpph complexes. [] These studies provide insights into factors influencing the stability and reactivity of these complexes.
Q9: How does modifying the structure of 1,6-Bis(diphenylphosphino)hexane influence its coordination chemistry?
A9: Altering the substituents on the phosphorus atoms or modifying the length of the bridging methylene chain can significantly influence the steric and electronic properties of dpph. [, , , ] These modifications consequently affect its coordination behavior with metals and, ultimately, the reactivity of the resulting complexes.
Q10: Can 1,6-Bis(diphenylphosphino)hexane form complexes with gold clusters?
A10: Yes, dpph readily coordinates with gold clusters, leading to the formation of diverse structures, including those stabilized by polyoxometalate anions. [, ] The self-assembly of these clusters can be influenced by the dpph ligand, as seen in the formation of helical fibers, spheres, and nanosheets. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)

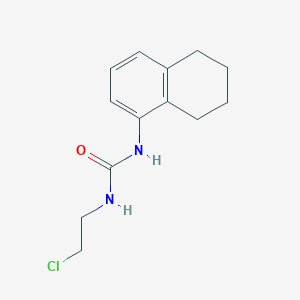
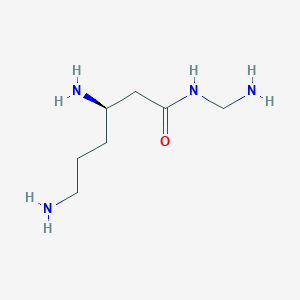
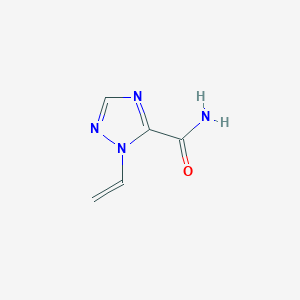


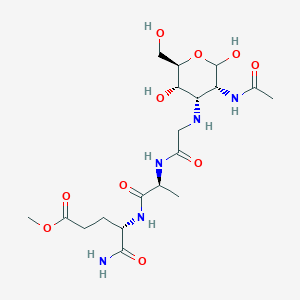
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
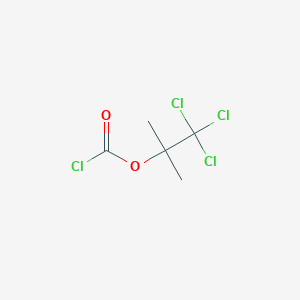
![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)

